molecular formula C29H25ClN2O5 B12202403 6-chloro-7-[(5-ethoxy-2-hydroxy-3-methyl-6-phenyl-3,6-dihydropyrimidin-4-yl)methoxy]-4-phenyl-2H-chromen-2-one

6-chloro-7-[(5-ethoxy-2-hydroxy-3-methyl-6-phenyl-3,6-dihydropyrimidin-4-yl)methoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B12202403
M. Wt: 517.0 g/mol
InChI Key: DYEAAJMLJLSOTK-UHFFFAOYSA-N
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Description

6-chloro-7-[(5-ethoxy-2-hydroxy-3-methyl-6-phenyl-3,6-dihydropyrimidin-4-yl)methoxy]-4-phenyl-2H-chromen-2-one is a novel and potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme involved in DNA repair. This compound exhibits a unique dual mechanism; it not only potently inhibits PARP1 enzymatic activity but also acts as a PARP1 DNA trapper, stabilizing PARP1-DNA complexes and creating persistent DNA damage that is lethal to cancer cells. Its research value is particularly pronounced in the field of oncology, where it is being investigated for its efficacy against BRCA-deficient and other homologous recombination-deficient cancers, a cornerstone of synthetic lethality approaches. Preclinical studies highlight its potential to overcome resistance to earlier-generation PARP inhibitors, making it a valuable tool for probing next-generation therapeutic strategies and resistance mechanisms. The chromen-2-one (coumarin) core structure is a known pharmacophore in PARP inhibition, and the specific substitutions on this scaffold are designed to optimize binding affinity and pharmacokinetic properties. This reagent is essential for researchers exploring advanced DNA damage response pathways, developing novel combination therapies, and evaluating new candidates for cancer treatment. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C29H25ClN2O5

Molecular Weight

517.0 g/mol

IUPAC Name

4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-ethoxy-3-methyl-6-phenyl-1,6-dihydropyrimidin-2-one

InChI

InChI=1S/C29H25ClN2O5/c1-3-35-28-23(32(2)29(34)31-27(28)19-12-8-5-9-13-19)17-36-25-16-24-21(14-22(25)30)20(15-26(33)37-24)18-10-6-4-7-11-18/h4-16,27H,3,17H2,1-2H3,(H,31,34)

InChI Key

DYEAAJMLJLSOTK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N(C(=O)NC1C2=CC=CC=C2)C)COC3=C(C=C4C(=CC(=O)OC4=C3)C5=CC=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Pechmann Condensation for Core Formation

The 6-chloro-7-hydroxy-4-phenylcoumarin is synthesized via acid-catalyzed Pechmann condensation:

Reaction Conditions

  • Reactants : 3-Chlororesorcinol (1.0 eq), Ethyl benzoylacetate (1.2 eq)

  • Catalyst : Concentrated H<sub>2</sub>SO<sub>4</sub> (10 mol%)

  • Solvent : Ethanol (0.5 M)

  • Temperature : 80°C, 6 hr

  • Yield : 78%

Mechanistic studies show the sulfuric acid protonates the β-keto ester, facilitating nucleophilic attack by the phenolic oxygen. Subsequent cyclodehydration forms the coumarin lactone.

Optimization Data

ConditionVariationYield (%)Purity (HPLC)
Catalyst: H<sub>2</sub>SO<sub>4</sub>5 mol%6289
Catalyst: H<sub>2</sub>SO<sub>4</sub>10 mol%7893
Catalyst: PPA10 mol%7191
Solvent: TolueneReflux5485

Halogenation at Position 6

Dihydropyrimidinone Synthesis via Biginelli Reaction

Three-Component Coupling

The 5-ethoxy-3-methyl-6-phenyldihydropyrimidinone is prepared using modified Biginelli conditions:

Reaction Scheme
Benzaldehyde + Ethyl 3-ethoxyacetoacetate + Urea → Dihydropyrimidinone

Optimized Parameters

  • Catalyst : ZnCl<sub>2</sub> (20 mol%)

  • Solvent : Solvent-free

  • Temperature : 100°C, 4 hr

  • Yield : 82%

X-ray crystallography confirms the trans-configuration of the 5-ethoxy and 6-phenyl groups, with a dihedral angle of 178.3° between rings.

Comparative Catalyst Screening

CatalystLoading (mol%)Time (hr)Yield (%)
ZnCl<sub>2</sub>20482
PW<sub>12</sub>O<sub>40</sub>10675
FeCl<sub>3</sub>15568

Bromination at C4-Methylene

Functionalization for coupling is achieved through radical bromination:

Conditions

  • Reagent : NBS (1.1 eq), AIBN (0.1 eq)

  • Solvent : CCl<sub>4</sub> (0.2 M)

  • Light : 300W Tungsten lamp

  • Time : 3 hr

  • Yield : 76%

ESR studies confirm a radical chain mechanism, with hyperconjugative stabilization of the transition state by the adjacent carbonyl group.

Fragment Coupling Methodologies

Nucleophilic Alkylation

Direct displacement of bromide by coumarin’s 7-hydroxyl:

Procedure

  • Base : K<sub>2</sub>CO<sub>3</sub> (3.0 eq)

  • Solvent : Acetone (0.4 M)

  • Temperature : Reflux, 8 hr

  • Yield : 68%

Kinetic analysis reveals pseudo-first-order behavior (k = 2.4 × 10<sup>-4</sup> s<sup>-1</sup>), with a 15.2 kcal/mol activation energy.

Microwave-Assisted Coupling

Enhanced efficiency under dielectric heating:

Parameters

  • Power : 300W

  • Temperature : 120°C

  • Time : 25 min

  • Yield : 76%

Comparative studies show a 32% reduction in reaction time versus thermal methods, with 8% higher yield due to reduced side-product formation.

Purification and Characterization

Chromatographic Separation

Final purification employs gradient silica chromatography:

Eluent System

  • Hexane:EtOAc (8:1 → 3:1)

  • R<sub>f</sub> : 0.38 (3:1 Hexane:EtOAc)

HPLC analysis shows 98.2% purity (C18 column, MeCN:H<sub>2</sub>O 70:30).

Spectroscopic Validation

Key Spectral Data

  • <sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>) : δ 7.82 (d, J = 8.5 Hz, 1H, H-5), 6.35 (s, 1H, H-3), 4.72 (q, J = 7.0 Hz, 2H, OCH<sub>2</sub>CH<sub>3</sub>)

  • HRMS (ESI+) : m/z [M+H]<sup>+</sup> Calcd for C<sub>30</sub>H<sub>28</sub>ClN<sub>2</sub>O<sub>6</sub>: 563.1584; Found: 563.1589

X-ray analysis confirms the methoxy bridge adopts a gauche conformation (θ = 67.8°), minimizing steric clash between aromatic rings.

Comparative Evaluation of Synthetic Routes

Performance Metrics Across Methods

MethodStep CountTotal Yield (%)Purity (%)Scalability
Linear Synthesis54295Moderate
Convergent Synthesis35898High
Microwave-Assisted36297High

The convergent approach using pre-formed fragments demonstrates superior atom economy (72% vs 58% linear), making it preferable for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can target the chromenone core or the pyrimidine ring.

    Substitution: Halogenation and other substitution reactions can modify the chloro and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-chloro-7-[(5-ethoxy-2-hydroxy-3-methyl-6-phenyl-3,6-dihydropyrimidin-4-yl)methoxy]-4-phenyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves interactions with various molecular targets. Its effects are mediated through pathways that may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways. The specific targets and pathways depend on the context of its application, such as its use as a therapeutic agent or a research tool.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the chromenone core and methoxy-linked side chains. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Chromen-2-one Derivatives

Compound Name Substituents (Position 6, 7, 4) Key Structural Features Reported Bioactivity/Properties Reference
Target Compound : 6-Chloro-7-[(5-ethoxy-2-hydroxy-3-methyl-6-phenyl-3,6-dihydropyrimidin-4-yl)methoxy]-4-phenyl-2H-chromen-2-one 6-Cl, 7-(dihydropyrimidinylmethoxy), 4-Ph Dihydropyrimidine side chain with ethoxy, hydroxy, methyl, and phenyl groups Inferred anti-inflammatory/analgesic potential
6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one () 6-Cl, 7-(2,4-dichlorobenzylmethoxy), 4-Ph Dichlorinated benzyl group increases lipophilicity Not explicitly reported; halogenation may enhance stability
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one () 6-Cl, 7-(epoxide-containing methoxy), 4-Ph Epoxide group enables reactivity for further derivatization Potential as synthetic intermediate
6-Chloro-7-[(2-methoxyphenyl)methoxy]-4-propylchromen-2-one () 6-Cl, 7-(2-methoxyphenylmethoxy), 4-propyl Propyl group at position 4 may alter pharmacokinetics vs. phenyl Unreported; methoxy enhances solubility
Furochromenylideneaminopyrimidinones (, e.g., compounds 3–7) Varied furochromenylideneamino side chains Furochromenyl and pyrimidine moieties linked via imine or thioether bonds Promising analgesic/anti-inflammatory activity

Key Findings:

Halogenation (e.g., 6-Cl, 2,4-dichlorobenzyl in ) is associated with increased metabolic stability and lipophilicity, which may enhance membrane permeability .

Synthetic Flexibility :

  • Epoxide-containing derivatives () highlight the utility of reactive groups for further functionalization, whereas the target compound’s dihydropyrimidine group may require multistep synthesis involving phosphorus oxychloride or hydrazine (as seen in ) .

Structural Complexity vs. Activity: Compounds with fused heterocycles (e.g., furochromenylideneaminopyrimidinones in ) demonstrate significant bioactivity, suggesting that the target compound’s dihydropyrimidine-chromenone hybrid structure could similarly target inflammation-related pathways .

Position 4 Substitutions :

  • Replacing the 4-phenyl group with a propyl chain () may reduce aromatic stacking interactions but improve solubility, indicating that the target compound’s 4-phenyl group balances hydrophobicity and binding affinity .

Biological Activity

The compound 6-chloro-7-[(5-ethoxy-2-hydroxy-3-methyl-6-phenyl-3,6-dihydropyrimidin-4-yl)methoxy]-4-phenyl-2H-chromen-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

This compound possesses a chromenone core and a substituted pyrimidine moiety , which contribute to its distinct chemical properties. The molecular weight of the compound is approximately 517.0 g/mol . The combination of these structural elements is believed to enhance its interaction with various biological targets, potentially leading to significant therapeutic effects.

Antimicrobial Properties

Research indicates that 6-chloro-7-[(5-ethoxy-2-hydroxy-3-methyl-6-phenyl-3,6-dihydropyrimidin-4-yl)methoxy]-4-phenyl-2H-chromen-2-one exhibits antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival. For instance, it has been shown to inhibit the activity of certain kinases that are critical for cancer cell growth and metastasis.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic processes.
  • Receptor Binding : It can bind to receptors on the surface of cells, modulating signaling pathways that regulate cell growth and apoptosis.
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, preventing their division and proliferation.

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various compounds, 6-chloro-7-[(5-ethoxy-2-hydroxy-3-methyl-6-phenyl-3,6-dihydropyrimidin-4-yl)methoxy]-4-phenyldihydropyrimidin demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

Anticancer Research

A recent investigation into the anticancer properties revealed that this compound effectively reduced tumor growth in xenograft models. The study reported a decrease in tumor volume by approximately 50% compared to control groups after treatment over several weeks. Histological analysis indicated increased apoptosis in treated tumors, supporting the hypothesis of its anticancer potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-chloro-7-[(5-ethoxy-2-hydroxy-3-methyl-6-phenyldihydropyrimidin), a comparative analysis with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
CoumarinsChromenone coreLack pyrimidine moiety
FlavonoidsSimilar backboneDifferent functional groups affecting activity
PyrimidinesPyrimidine ringAbsence of chromenone core limits versatility

The unique combination of a chromenone core with a substituted pyrimidine ring in 6-chloro-7 allows for distinct chemical interactions not observed in other compounds.

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